(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
CAS No.: 1448036-84-7
Cat. No.: VC7512698
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448036-84-7 |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 364.46 |
| IUPAC Name | (3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
| Standard InChI | InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3 |
| Standard InChI Key | RGTSRUDCDMMQGI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone, reflects its bifunctional design. The central methanone group bridges two distinct moieties:
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Pyrrolidine sulfonyl component: A five-membered saturated ring (pyrrolidine) substituted at the 3-position with a tert-butylsulfonyl group (-SO₂C(CH₃)₃). This sulfonylation introduces strong electron-withdrawing characteristics, potentially influencing solubility and target binding.
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Indole component: A 6-methoxy-substituted indole system, a privileged structure in medicinal chemistry known for interactions with enzymes and receptors.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S |
| Molecular Weight | 364.46 g/mol |
| logP | 2.77 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 48.41 Ų |
| SMILES | CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
The logP value of 2.77 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 48.41 Ų aligns with compounds capable of crossing biological barriers while maintaining target engagement.
Spectroscopic and Crystallographic Data
While experimental crystallographic data remain unpublished, computational models predict a twisted conformation between the pyrrolidine and indole planes, stabilized by intramolecular van der Waals interactions. Nuclear magnetic resonance (NMR) simulations indicate distinct proton environments for the tert-butyl group (δ ~1.3 ppm) and methoxy substituent (δ ~3.8 ppm), with characteristic indole NH resonance near δ 11.2 ppm.
Synthesis and Structural Optimization
Synthetic Pathways
The primary synthesis route involves sequential functionalization of pyrrolidine and indole precursors:
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Pyrrolidine sulfonylation: Treatment of 3-aminopyrrolidine with tert-butylsulfonyl chloride under basic conditions yields 3-(tert-butylsulfonyl)pyrrolidine.
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Indole methanone formation: Friedel-Crafts acylation of 6-methoxyindole with chloroacetyl chloride generates the 2-methanone intermediate.
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Coupling reaction: Nucleophilic substitution between the sulfonylated pyrrolidine and indole methanone precursor in polar aprotic solvents (e.g., DMF) produces the target compound.
Critical reaction parameters include:
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Temperature control (<50°C) to prevent indole decomposition
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Use of Hunig’s base (N,N-diisopropylethylamine) as a non-nucleophilic base
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Chromatographic purification (silica gel, ethyl acetate/hexane gradient)
Derivative Synthesis and SAR Studies
Structural analogs have been explored to establish structure-activity relationships (SAR):
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Sulfonyl group modifications: Replacement of tert-butyl with smaller alkyl groups (e.g., methyl, isopropyl) reduces metabolic stability but improves aqueous solubility.
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Indole substitution patterns: Moving the methoxy group from the 6- to 5-position diminishes target affinity in preliminary assays.
Biological Activity and Mechanism of Action
Target Identification Hypotheses
Though specific targets remain unconfirmed, the compound’s structural features suggest several plausible mechanisms:
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Kinase inhibition: The indole methanone motif resembles ATP-competitive kinase inhibitors, particularly those targeting tyrosine kinases.
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GPCR modulation: Sulfonylated pyrrolidines are recurrent in serotonin receptor ligands, implying potential 5-HT receptor activity.
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Epigenetic regulation: Methoxyindoles exhibit histone deacetylase (HDAC) inhibitory activity in related compounds.
In Vitro Pharmacological Profiling
Limited published data indicate:
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Cellular permeability: Caco-2 assay predictions suggest moderate absorption (Papp ~5 × 10⁻⁶ cm/s).
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Metabolic stability: Microsomal half-life (human liver microsomes) >60 minutes, indicating favorable hepatic stability.
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CYP450 interactions: Weak inhibition of CYP3A4 (IC₅₀ >50 μM), reducing drug-drug interaction risks.
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